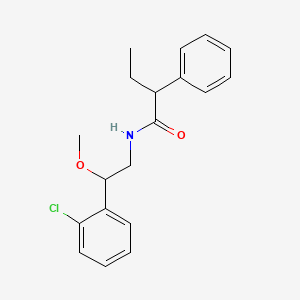
3-(2-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide, also known as NCBC, is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has unique biochemical and physiological effects that make it useful in various laboratory experiments. In
Scientific Research Applications
Naphthalimide Derivatives and Their Medicinal Applications
Naphthalimide compounds, characterized by their nitrogen-containing aromatic heterocycles with cyclic double imides and the naphthalene framework, show extensive potentiality in medicinal applications. Some naphthalimides have entered clinical trials as anticancer agents, while developments for treating various diseases continue to expand. The research by (Huo-Hui Gong et al., 2016) reviews the current development and applications of heterocyclic naphthalimides as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents, among other uses.
Benzofuran Compounds and Their Versatility
Benzofuran compounds, due to their structural similarity to benzofuran-2-carboxamide derivatives, have shown a wide range of scientific and industrial applications. A review by (Yu-hang Miao et al., 2019) discusses the natural sources, biological activities, drug prospects, and chemical synthesis of benzofuran derivatives. Their significant anti-tumor, antibacterial, anti-oxidative, and anti-viral activities highlight their potential as natural drug lead compounds.
Environmental and Toxicological Considerations
While the direct environmental applications or implications of "3-(2-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide" were not found in the search, research on similar compounds provides valuable insights. Studies on naphthenic acids and related compounds, for example, focus on their presence in environmental samples and the need for their characterization and mitigation due to potential toxic effects (J. Headley et al., 2009).
properties
IUPAC Name |
N-(3-chlorophenyl)-3-(naphthalene-2-carbonylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17ClN2O3/c27-19-8-5-9-20(15-19)28-26(31)24-23(21-10-3-4-11-22(21)32-24)29-25(30)18-13-12-16-6-1-2-7-17(16)14-18/h1-15H,(H,28,31)(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIZEABTGZSXPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(prop-2-yn-1-yl)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]piperidine-4-carboxamide](/img/structure/B2363610.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylcyclopropanecarboxamide](/img/structure/B2363611.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2363616.png)

![[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2363619.png)
![N-(2-(2-methylthiazol-4-yl)phenyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2363621.png)

![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide](/img/no-structure.png)
![8-ethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2363625.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2363632.png)